1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethan-1-ol group attached to the thiazole ring
Preparation Methods
The synthesis of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazole intermediate.
Addition of the Ethan-1-ol Group: The ethan-1-ol group can be added through a Grignard reaction, where an organomagnesium halide reacts with the thiazole intermediate to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, as well as the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-thiazol-2-amine: This compound also contains a bromophenyl group and a thiazole ring, but differs in the position and type of substituents.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a bromophenyl group and a triazole ring, with additional substituents that confer different properties.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound contains a bromophenyl group and an isoxazole ring, with a hydroxyphenyl substituent.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRHMRNGDXFMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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